molecular formula C11H13ClOS B1474221 (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932340-55-0

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol

Cat. No. B1474221
CAS RN: 1932340-55-0
M. Wt: 228.74 g/mol
InChI Key: AUJNULRRCGBQFZ-GHMZBOCLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanol ring with a sulfanyl group attached to one carbon and a 4-chlorophenyl group attached to another carbon . The exact spatial configuration can be determined by the (1R,2R) designation, which refers to the stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Hirschler et al. (1994) reported the crystal structure of a dimeric (phenylsulfonyl)oxazolidine compound, emphasizing the conformational features of chlorophenyl-sulfonyl substituents and their implications for reaction mechanisms and molecular design J. Hirschler, B. Berger, M. Bolte, 1994. This research adds to the understanding of molecular architecture and its influence on chemical reactivity, providing a basis for designing new compounds with desired properties.

Reactivity and Addition Reactions

Kaya et al. (2014) explored the synthesis of cyclohexane derivatives, highlighting the selectivity in addition reactions involving compounds with similar structural motifs to "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol". Their work sheds light on the nuanced reactivity of such molecules, offering pathways to novel derivatives with potential application in medicinal chemistry A. Kaya, A. Menzek, E. Şahin, 2014.

Potential in Drug Design

Ballatore et al. (2014) evaluated cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group, with specific reference to thromboxane A2 prostanoid (TP) receptor antagonists. This study illustrates the utility of cyclic sulfides in the design of bioactive compounds, potentially including derivatives of "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol" C. Ballatore, B. C. Gay, L. Huang, K. Robinson, M. J. James, J. Trojanowski, V. Lee, K. Brunden, A. B. Smith, 2014.

Electrophile-Promoted Cyclization

Jana et al. (2003) investigated electrophile-promoted cyclization as a method for synthesizing homochiral substituted tetrahydrothiophenes. This process highlights the chemical versatility and potential applications of sulfur-containing cyclic compounds in synthesizing stereochemically complex structures G. Jana, A. Viso, Y. Díaz, S. Castillón, 2003.

properties

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJNULRRCGBQFZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
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(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol

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